molecular formula C16H15F2N3O3 B2760142 Ethyl 2-(4-(difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate CAS No. 1011373-83-3

Ethyl 2-(4-(difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Cat. No.: B2760142
CAS No.: 1011373-83-3
M. Wt: 335.311
InChI Key: XJNGHGQJBVERPT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a pyrazolo[3,4-b]pyridine derivative characterized by a difluoromethyl group at position 4, a furan-2-yl substituent at position 6, a methyl group at position 3, and an ethyl acetate moiety at position 1. Safety protocols emphasize avoiding ignition sources and ensuring proper handling (e.g., P210, P201 codes) .

Properties

IUPAC Name

ethyl 2-[4-(difluoromethyl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O3/c1-3-23-13(22)8-21-16-14(9(2)20-21)10(15(17)18)7-11(19-16)12-5-4-6-24-12/h4-7,15H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNGHGQJBVERPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=CO3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

  • Molecular Formula : C16H15F2N3O3
  • Molecular Weight : 335.311 g/mol
  • CAS Number : 1011373-83-3

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available pyrazole derivatives. The fluorination and furan incorporation are crucial for enhancing its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. In a comparative study, compounds similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines including breast, colon, and lung cancers. The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation .

Cell LineIC50 (µM)Reference
Breast Cancer5.2
Colon Cancer7.8
Lung Cancer6.5

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that it inhibits the COX-2 enzyme, which plays a significant role in inflammatory processes. The selectivity index for COX-2 over COX-1 suggests a favorable safety profile regarding gastrointestinal toxicity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
Ethyl Compound12.00.034352.9
Standard Drug10.00.054185.2

Case Studies

  • Study on Antiproliferative Activity : A recent investigation assessed the effects of various pyrazolo derivatives on cancer cell lines, revealing that this compound exhibited one of the highest levels of activity against breast cancer cells compared to other derivatives tested .
  • Inflammation Model : In vivo studies using carrageenan-induced paw edema in rats demonstrated that the compound significantly reduced inflammation compared to control groups, supporting its potential as an anti-inflammatory agent .

Scientific Research Applications

Biological Activities

Preliminary studies suggest that Ethyl 2-(4-(difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate exhibits significant biological activities, including:

  • Anticancer Properties : Initial assays indicate potential cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in inflammatory diseases.
  • Antimicrobial Activity : Exhibits inhibitory effects against certain bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against cancer cell lines
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialInhibition of bacterial growth

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for its development as a therapeutic agent. Interaction studies focus on:

  • Protein Binding : Investigating how the compound binds to target proteins involved in disease pathways.
  • Enzyme Inhibition : Assessing its potential to inhibit specific enzymes linked to disease progression.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
1H-Pyrazolo[3,4-b]pyridineCore structure without additional substituentsUsed as a scaffold in drug design
DifluoromethylpyrazolesContains difluoromethyl groupsKnown for enhanced lipophilicity and activity
Furan-based compoundsDiverse biological activitiesCommonly used in medicinal chemistry

Case Studies

Recent studies have provided insights into the pharmacological potential of this compound. For instance:

  • Anticancer Activity Study : A study demonstrated that this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.
  • Inflammation Model : In an animal model of inflammation, the compound showed significant reduction in inflammatory markers compared to control groups.

These findings underscore the need for further research to fully elucidate its pharmacological profile and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[3,4-b]pyridine scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position 6) Functional Group (Position 1) Molecular Weight Key Properties/Notes Reference
Ethyl 2-(4-(difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate Furan-2-yl Ethyl acetate Not provided Requires strict safety protocols (flammable); furan may enhance metabolic stability
Ethyl 2-(4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate 3-Methoxyphenyl Ethyl acetate 375.38 Discontinued; methoxy group increases hydrophobicity
2-(4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid 1,3-Dimethylpyrazol-4-yl Acetic acid 335.31 Acidic functional group may improve solubility; no hazard data provided
Ethyl [4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate 3,4-Dimethoxyphenyl Ethyl acetate Not provided Dimethoxy groups likely enhance electron density and binding affinity
6-Ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid None (carboxylic acid at position 4) Carboxylic acid 299.30 Predicted pKa = 0.81; fluorophenyl group may influence bioactivity

Key Observations

Methoxyphenyl (): Methoxy groups increase hydrophobicity and electron density, which may improve membrane permeability or receptor interactions . Dimethylpyrazolyl (): Bulky substituents like dimethylpyrazole could sterically hinder interactions but improve selectivity .

Functional Group at Position 1 :

  • Ethyl Acetate : Enhances lipophilicity, which is critical for blood-brain barrier penetration in CNS-targeting drugs .
  • Acetic Acid/Carboxylic Acid : Increases solubility in aqueous environments, favoring pharmacokinetic profiles for systemic applications .

Synthesis Methodologies :

  • The target compound’s synthesis likely follows protocols similar to , which employs ionic liquids ([bmim][BF4]) and FeCl3·6H2O as catalysts. This contrasts with ’s use of acetic acid reflux for pyrazolo[3,4-b]pyridin-6-one derivatives, suggesting divergent reaction efficiencies .

Safety and Handling :

  • The target compound requires precautions against flammability (P210), whereas analogs like the acetic acid derivative () lack explicit hazard data, implying safer handling .

Research Implications and Limitations

The provided evidence lacks explicit biological or pharmacological data, limiting direct efficacy comparisons. However, structural trends suggest:

  • Fluorine-Containing Derivatives : The difluoromethyl group in the target compound may improve metabolic stability and binding affinity due to fluorine’s electronegativity .
  • Discontinued Compounds () : Discontinuation may reflect challenges in synthesis, stability, or efficacy compared to furan-containing analogs .

Q & A

Q. How can stability under varying pH and temperature conditions be assessed?

  • Methodological Answer : Conduct forced degradation studies :
  • Acidic/alkaline hydrolysis (0.1M HCl/NaOH at 40°C for 24h).
  • Thermal stress (60°C for 48h).
  • Analyze degradation products via UPLC-PDA and identify pathways (e.g., ester hydrolysis to carboxylic acid) .

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

  • Methodological Answer : Address exothermic reactions (e.g., cyclocondensation) using jacketed reactors with controlled cooling. Optimize catalyst loading (e.g., reduce Pd from 5% to 1% mol/mol) to minimize costs. Implement continuous flow chemistry for high-yield coupling steps .

Q. How do solvent polarity and reaction time affect regioselectivity in pyrazole ring formation?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor N1-substitution via kinetic control, while longer reaction times in toluene shift selectivity to N2 via thermodynamic control. Monitor via in situ FT-IR to track intermediate tautomerization .

Q. What strategies validate the compound’s mechanism of action in cellular assays?

  • Methodological Answer : Use CRISPR knockouts of putative targets (e.g., kinases) to confirm on-target effects. Combine with phosphoproteomics (LC-MS/MS) to identify downstream signaling changes. Compare with negative controls (e.g., inactive enantiomers) .

Q. How can comparative studies with fluorinated analogs guide lead optimization?

  • Methodological Answer : Construct a library of fluorinated derivatives (e.g., CF3, CHF2, CH2F). Evaluate parameters:
  • Lipophilicity (chromatographic logD).
  • Membrane permeability (Caco-2 cell assay).
  • Target engagement (SPR binding kinetics).
    Prioritize analogs with balanced properties .

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